molecular formula C6H3BrN2O B2543756 4-Bromo-6-hydroxypicolinonitrile CAS No. 1805526-27-5

4-Bromo-6-hydroxypicolinonitrile

Cat. No.: B2543756
CAS No.: 1805526-27-5
M. Wt: 199.007
InChI Key: XVYZPRILZJCXFV-UHFFFAOYSA-N
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Description

4-Bromo-6-hydroxypicolinonitrile is a chemical compound with the molecular formula C6H3BrN2O It is a derivative of picolinonitrile, featuring a bromine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-hydroxypicolinonitrile can be achieved through several methods. One common approach involves the bromination of 6-hydroxypicolinonitrile using bromine or a brominating agent under controlled conditions. Another method includes the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under gold(I)-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process requires precise control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-hydroxypicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

  • Substituted picolinonitriles
  • Ketones and alcohol derivatives
  • Coupled products with various functional groups

Scientific Research Applications

4-Bromo-6-hydroxypicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-hydroxypicolinonitrile involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate for enzymatic reactions. The pathways involved include nucleophilic substitution and oxidative addition .

Comparison with Similar Compounds

  • 4-Chloro-6-hydroxypicolinonitrile
  • 4-Fluoro-6-hydroxypicolinonitrile
  • 4-Iodo-6-hydroxypicolinonitrile

Comparison: 4-Bromo-6-hydroxypicolinonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-bromo-6-oxo-1H-pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYZPRILZJCXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805526-27-5
Record name 4-bromo-6-hydroxypyridine-2-carbonitrile
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